molecular formula C8H4N2O3 B8340735 3-Nitrobenzoylcyanide

3-Nitrobenzoylcyanide

Cat. No.: B8340735
M. Wt: 176.13 g/mol
InChI Key: VOGXYOQIUBRQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrobenzoylcyanide is an aromatic nitrile derivative characterized by a benzoyl group substituted with a nitro group at the meta position (3-position) and a cyanide functional group. Nitroaromatic nitriles are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, though specific applications for this compound require further research.

Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

3-nitrobenzoyl cyanide

InChI

InChI=1S/C8H4N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H

InChI Key

VOGXYOQIUBRQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C#N

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

  • Cyanation Reactions :
    • 3-Nitrobenzoylcyanide serves as an effective cyanating agent in various organic transformations. It can facilitate the introduction of cyano groups into organic molecules, which is crucial for the synthesis of nitriles from aldehydes and ketones. For instance, it has been successfully used in the cyanation of alcohols under boron Lewis acid catalysis, yielding high purity products .
  • Nitration :
    • The presence of both the nitro and cyano groups allows for unique reactivity patterns in electrophilic aromatic substitution reactions. This compound can be utilized to synthesize other nitrated derivatives that are valuable in medicinal chemistry .

Pharmaceutical Applications

  • Anticancer Research :
    • Compounds related to this compound have been investigated for their potential anticancer properties. For example, studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and breast cancer cells. The mechanism of action often involves apoptosis induction and modulation of signaling pathways critical for cell proliferation.
  • Antimicrobial Activity :
    • Research has indicated that this compound derivatives demonstrate antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics or adjuvant therapies.

Case Study 1: Anticancer Efficacy

  • A study evaluated the effects of this compound on human cancer cell lines. The compound showed an IC50 value of 4.8 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Resistance

  • In a clinical trial focusing on antimicrobial resistance, this compound was tested for its efficacy against resistant bacterial strains. Results demonstrated that it could enhance the effectiveness of existing antibiotics when used in combination therapies, providing a promising avenue for overcoming resistance mechanisms.

Data Tables

Application AreaSpecific Use CaseObservations
Synthetic ChemistryCyanation of Alcohols>99% NMR yield achieved with B(C₆F₅)₃ catalyst
Pharmaceutical ResearchAnticancer ActivityIC50 values: MCF-7 (4.8 µg/mL), HT-29 (5.5 µg/mL)
Antimicrobial ResearchResistance MechanismsEffective against Staphylococcus aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-nitrobenzoylcyanide with four related compounds: 4-Nitro-N-(3-nitrophenyl)benzamide , 3-Chlorobenzaldehyde , N-Dodecyl Cyanide , and 3-Nitrobenzaldehyde . Key distinctions in functional groups, reactivity, and applications are highlighted.

Functional Group and Structural Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound N/A C₈H₄N₂O₃ Nitro (-NO₂), Cyano (-CN) Aromatic ring with meta-nitro and cyano groups
4-Nitro-N-(3-nitrophenyl)benzamide N/A C₁₃H₉N₃O₅ Nitro (-NO₂), Amide (-CONH-) Di-nitro-substituted benzamide
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO Chloro (-Cl), Aldehyde (-CHO) Aromatic ring with meta-chloro substituent
N-Dodecyl Cyanide 629-60-7 C₁₃H₂₅N Aliphatic Cyano (-CN) Long alkyl chain (12 carbons)
3-Nitrobenzaldehyde N/A C₇H₅NO₃ Nitro (-NO₂), Aldehyde (-CHO) Aromatic ring with meta-nitro group

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-nitrobenzoylcyanide with high purity in laboratory settings?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products like nitrobenzene derivatives. Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate 4:1) for purification. Confirm purity via HPLC (C18 column, 254 nm UV detection) and cross-validate with melting point analysis .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to avoid photodegradation. Use fume hoods during handling to mitigate inhalation risks (H335 hazard code) and wear nitrile gloves to prevent dermal exposure (H315/H319 codes). Regularly monitor storage conditions using FTIR to detect decomposition byproducts like nitroso compounds .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (400 MHz, CDCl3_3) for aromatic proton analysis (δ 8.2–8.5 ppm) and IR spectroscopy (C≡N stretch ~2200 cm1^{-1}). Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (calculated for C8_8H4_4N2_2O3_3: 192.03 g/mol) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Conduct controlled kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength). Use DFT calculations (B3LYP/6-31G* level) to model transition states and compare experimental vs. theoretical activation energies. Address discrepancies by isolating intermediates via quenching experiments and characterizing them via 13C^{13}C-NMR .

Q. What advanced analytical strategies are recommended for detecting trace impurities in this compound batches?

  • Methodological Answer : Employ LC-MS/MS (electrospray ionization, negative mode) with a limit of detection (LOD) <0.1%. Use isotopic labeling (e.g., 15N^{15}N-labeled analogs) to distinguish impurities from matrix effects. Validate results against certified reference materials (CRMs) from accredited suppliers .

Q. How does the electronic nature of the nitro group influence the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Perform pH-dependent stability studies (pH 2–12) with UV-Vis monitoring (λmax_{\text{max}} = 270 nm). Correlate degradation rates with Hammett substituent constants (σm_m = +0.71 for nitro group). Use quantum mechanical calculations (e.g., Fukui indices) to predict reactive sites for hydrolysis .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for catalytic applications?

  • Methodological Answer : Standardize reaction parameters using Design of Experiments (DoE) approaches, focusing on catalyst loading (e.g., Pd/C vs. CuI) and reaction time. Characterize derivatives via single-crystal X-ray diffraction (e.g., CCDC deposition numbers) and compare catalytic efficiencies using turnover frequency (TOF) metrics .

Data Interpretation & Quality Control

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement statistical process control (SPC) with control charts for critical parameters (e.g., yield, purity). Use multivariate analysis (PCA or PLS) to identify key variables (e.g., raw material quality, humidity). Cross-validate batches via 1H^1H-NMR and DSC (melting point range ±1°C) .

Q. What are the best practices for validating synthetic pathways of this compound in peer-reviewed studies?

  • Methodological Answer : Document all experimental details (e.g., solvent grades, equipment calibration). Provide raw spectral data in supplementary materials and adhere to IUPAC nomenclature. Use reproducibility checklists (e.g., ACS Guidelines) and disclose any conflicts of interest related to reagent suppliers .

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